molecular formula C6H11N3O B2370785 (1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 1267385-54-5

(1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B2370785
CAS No.: 1267385-54-5
M. Wt: 141.174
InChI Key: WCTOWRMHLOBYQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is often catalyzed by copper(I) ions and can be carried out in aqueous or organic solvents. The reaction conditions generally include a temperature range of 25-100°C and a reaction time of 1-24 hours .

Industrial Production Methods

In industrial settings, the production of (1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved yields. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, dihydrotriazoles, and various substituted triazoles .

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-triazole-4-methanol: Similar structure but lacks the ethyl and methyl substituents.

    1-ethyl-1H-1,2,3-triazole-4-methanol: Similar structure but lacks the methyl substituent.

    5-methyl-1H-1,2,3-triazole-4-methanol: Similar structure but lacks the ethyl substituent.

Uniqueness

(1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of both ethyl and methyl substituents on the triazole ring. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(1-ethyl-5-methyltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-3-9-5(2)6(4-10)7-8-9/h10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTOWRMHLOBYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N=N1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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